molecular formula C9H9IO2 B14028085 5-Iodo-2-methoxy-4-methylbenzaldehyde

5-Iodo-2-methoxy-4-methylbenzaldehyde

Cat. No.: B14028085
M. Wt: 276.07 g/mol
InChI Key: GPPZFRNMXJZEJC-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxy-4-methylbenzaldehyde is a substituted benzaldehyde derivative featuring iodine at the 5th position, a methoxy group at the 2nd position, and a methyl group at the 4th position of the aromatic ring. This compound is characterized by its molecular formula C₉H₉IO₂ and exhibits unique reactivity due to the synergistic effects of its substituents.

Properties

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

5-iodo-2-methoxy-4-methylbenzaldehyde

InChI

InChI=1S/C9H9IO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3

InChI Key

GPPZFRNMXJZEJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)C=O)OC

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution for Halogenation

The selective iodination of methoxy- and methyl-substituted benzaldehydes is commonly achieved through electrophilic aromatic substitution using iodine in the presence of oxidizing agents. For example, iodine (I2) combined with periodic acid (H5IO6) or nitric acid can selectively iodinate activated aromatic rings under controlled temperature conditions (e.g., 50–70 °C) over several hours to days.

Reagent(s) Solvent Temperature Time Yield (%) Notes
Iodine + H5IO6 Methanol 70 °C 21 hours 80–86 Selective iodination of dimethoxybenzene derivatives
Iodine + n-BuLi (lithiation) + DMF THF -78 °C to 0 °C 1–2 hours 59–72 Directed ortho-lithiation followed by formylation
  • Mechanistic Insight: Methoxy and methyl groups are ortho/para directors, facilitating regioselective iodination at the 5-position relative to methoxy at 2-position. The methyl group at 4-position is retained during these transformations.

Directed Ortho-Lithiation Followed by Electrophilic Quenching

A powerful method to install the aldehyde group at specific positions involves directed ortho-lithiation of a suitably substituted aryl iodide or bromide, followed by quenching with electrophiles such as dimethylformamide (DMF) to introduce the formyl group.

  • Treatment of 5-iodo-2-methoxy-4-methylbenzene derivative with n-butyllithium (n-BuLi) at low temperature (-78 °C) to generate the aryllithium intermediate.
  • Addition of DMF to form the aldehyde after hydrolysis.
  • Workup and purification by chromatography or crystallization.
  • Example Data: Yields of 59% to 72% have been reported for similar benzaldehyde derivatives using this approach.

Oxidation of Benzyl Alcohol Precursors

An alternative route involves the oxidation of the corresponding benzyl alcohol to the aldehyde using manganese dioxide (MnO2) or other mild oxidants.

Oxidant Solvent Temperature Time Yield (%) Notes
MnO2 CH2Cl2 Room temp 24 h ~70 Mild oxidation preserving other groups

This method is useful when the benzyl alcohol intermediate is accessible via reduction of aldehydes or other synthetic steps.

Protection and Deprotection Strategies

Protection of reactive groups such as hydroxyls or aldehydes is often necessary to avoid side reactions during halogenation or lithiation steps.

  • Example: Conversion of aldehyde to acetal or silyl ether protection of alcohols to enable selective reactions on aromatic rings.

  • Deprotection: Acidic hydrolysis or fluoride ion treatment to regenerate the aldehyde or alcohol functionality after halogenation or coupling steps.

Comparative Summary of Preparation Routes

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Electrophilic Iodination I2 + H5IO6, MeOH, 50–70 °C, 21 h Simple, direct iodination Long reaction times, possible over-iodination 80–86
Directed Ortho-Lithiation + DMF n-BuLi, THF, -78 °C to 0 °C High regioselectivity, versatile Requires low temp, moisture sensitive 59–72
Oxidation of Benzyl Alcohol MnO2, CH2Cl2, RT, 24 h Mild, preserves other groups Requires alcohol precursor ~70
Protection/Deprotection Acetal or silyl ethers, acid/base workup Enables multi-step synthesis Additional steps increase complexity N/A

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR): Proton NMR data for 5-iodo-2-methoxy-4-methylbenzaldehyde typically shows characteristic aldehyde proton signals near δ 9.7 ppm, aromatic protons between δ 6.5–7.5 ppm, methoxy singlet near δ 3.8 ppm, and methyl singlet around δ 2.3 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular ion peaks corresponding to the molecular weight of the compound with iodine (e.g., m/z ~ 300–350 depending on substituents).

  • Chromatography: Purification is commonly achieved by silica gel column chromatography using hexane/ethyl acetate mixtures or recrystallization from methanol or ethyl acetate/hexane mixtures.

Chemical Reactions Analysis

5-Iodo-2-methoxy-4-methylbenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Iodo-2-methoxy-4-methylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Iodo-2-methoxy-4-methylbenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and proteins. The pathways involved may include inhibition of specific enzymes or modulation of protein functions, leading to various biological effects .

Comparison with Similar Compounds

5-Bromo-2-iodobenzaldehyde

  • Structure : Bromine at position 5, iodine at position 2.
  • Reactivity : Bromine’s lower electronegativity compared to iodine reduces its efficacy in metal-catalyzed cross-couplings. However, bromine serves as a better leaving group in nucleophilic substitutions.
  • Applications : Primarily used in synthesizing heterocycles and intermediates for agrochemicals .

2,4-Dimethoxy-5-iodobenzaldehyde

  • Structure : Methoxy groups at positions 2 and 4, iodine at position 3.
  • Reactivity : The dual methoxy groups increase electron density on the ring, deactivating it toward electrophilic substitution. This contrasts with 5-Iodo-2-methoxy-4-methylbenzaldehyde, where the methyl group provides steric hindrance without significant electronic deactivation.
  • Synthesis : Prepared via iodination of 2,4-dimethoxybenzaldehyde under acidic conditions .

Methyl- and Methoxy-Substituted Benzaldehydes

3-Methoxy-4-methylbenzaldehyde (CAS 24973-22-6)

  • Structure : Methoxy at position 3, methyl at position 4.
  • Physical Properties : Molecular weight 150.17 g/mol, purity >97% (HPLC).
  • Applications : Used in fragrance synthesis and as a precursor for anti-inflammatory agents. Lacks iodine, limiting utility in heavy-atom-mediated reactions .

4-Methoxy-2-methylbenzaldehyde (CAS 52289-54-0)

  • Structure : Methoxy at position 4, methyl at position 2.
  • Reactivity : The para-methoxy group directs electrophilic substitution to the ortho position, whereas the meta-methyl group in this compound alters regioselectivity.
  • Commercial Availability : Sold at >95% purity (GC) in 1g and 5g quantities .

Functionalized Analogues

5-Iodo-2-methoxy-4-methylbenzoic Acid (CAS 1241674-09-8)

  • Structure : Carboxylic acid replaces the aldehyde group.
  • Applications : A medical intermediate for anticancer and antiviral agents. The aldehyde version offers greater versatility in condensation reactions (e.g., Schiff base formation) .

Structural and Reactivity Analysis

Electronic Effects

  • Iodine : The electronegative iodine withdraws electrons via inductive effects, activating the ring toward electrophilic attack at the para position.
  • Methoxy Group : Electron-donating via resonance, stabilizing the aldehyde group but deactivating the ring.
  • Methyl Group : Provides steric bulk and weak electron-donating effects, moderating reactivity compared to dimethoxy analogues .

Stability and Handling

  • Solubility: Less polar than carboxylic acid analogues (e.g., 5-Iodo-2-methoxy-4-methylbenzoic acid), making it soluble in methanol and dichloromethane.
  • Storage : Requires refrigeration to prevent aldehyde oxidation, similar to other benzaldehydes .

Data Tables

Table 1: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Price (1g)
This compound Not provided C₉H₉IO₂ 276.07 95%+ ~JPY 4,100
3-Methoxy-4-methylbenzaldehyde 24973-22-6 C₉H₁₀O₂ 150.17 >97% JPY 4,100
5-Bromo-2-iodobenzaldehyde Not provided C₇H₄BrIO 326.92 N/A N/A
5-Iodo-2-methoxy-4-methylbenzoic Acid 1241674-09-8 C₉H₉IO₃ 292.07 95%+ N/A

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